3-[8-(3,4-dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-N,N-dimethylbenzamide
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Overview
Description
3-[8-(3,4-dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-N,N-dimethylbenzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyrazine core, a dimethoxyaniline moiety, and a dimethylbenzamide group. The compound has garnered significant interest in the fields of medicinal chemistry and drug discovery due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[8-(3,4-dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-N,N-dimethylbenzamide typically involves multiple steps, including the formation of the imidazo[1,2-a]pyrazine core and subsequent functionalization. One common approach is the microwave-assisted one-pot Ugi-type reaction, which allows for the efficient synthesis of imidazo[1,2-a]pyrazines . This method involves the condensation of an aldehyde, an amine, an isocyanide, and a carboxylic acid under microwave irradiation to form the desired imidazo[1,2-a]pyrazine scaffold.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-[8-(3,4-dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3-[8-(3,4-dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-N,N-dimethylbenzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antituberculosis agent due to its activity against multidrug-resistant and extensively drug-resistant strains of Mycobacterium tuberculosis.
Biology: It is studied for its role as a kinase inhibitor, which could have implications in cancer therapy.
Industry: The compound’s unique structure makes it a valuable scaffold for the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[8-(3,4-dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-N,N-dimethylbenzamide involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity and downstream signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its antituberculosis activity.
Imidazo[1,2-a]pyrimidine: Widely studied for its synthetic versatility and biological activities.
Pyrrolopyrazine: Explored for its potential in drug discovery and development.
Uniqueness
3-[8-(3,4-dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-N,N-dimethylbenzamide stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its combination of an imidazo[1,2-a]pyrazine core with a dimethoxyaniline moiety and a dimethylbenzamide group makes it a versatile scaffold for further functionalization and optimization in drug development.
Properties
Molecular Formula |
C23H23N5O3 |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
3-[8-(3,4-dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-N,N-dimethylbenzamide |
InChI |
InChI=1S/C23H23N5O3/c1-27(2)23(29)16-7-5-6-15(12-16)18-14-28-11-10-24-22(28)21(26-18)25-17-8-9-19(30-3)20(13-17)31-4/h5-14H,1-4H3,(H,25,26) |
InChI Key |
FOMUFQFGUVZEOF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CN3C=CN=C3C(=N2)NC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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